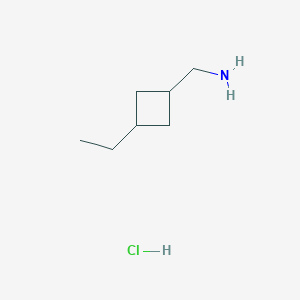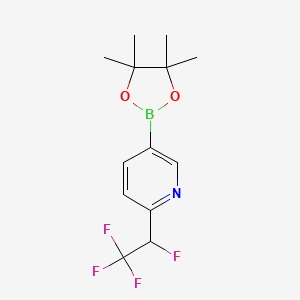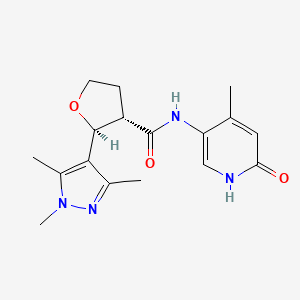![molecular formula C18H22F2N2O3 B7450869 N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide, also known as DFEA, is a compound that has shown potential in scientific research applications. It is a synthetic compound with a complex structure that has been synthesized through a multi-step process in the laboratory.
Mecanismo De Acción
The mechanism of action of N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is not fully understood. However, it has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. This inhibition of COX-2 activity has been shown to reduce inflammation in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this inhibition is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. This inhibition of COX-2 activity has been shown to reduce inflammation in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide in lab experiments include its potential as an anti-inflammatory agent and its potential in the treatment of cancer. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound is a complex compound that requires a multi-step synthesis process, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide. One potential direction is to further investigate its potential as an anti-inflammatory agent. This could involve studying its effects in animal models of inflammatory diseases, as well as further investigating its mechanism of action. Another potential direction is to investigate its potential in the treatment of cancer. This could involve studying its effects in animal models of cancer, as well as investigating its mechanism of action. Finally, future directions could involve developing new synthesis methods for this compound that are more efficient and cost-effective.
Métodos De Síntesis
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is a complex compound that has been synthesized through a multi-step process in the laboratory. The synthesis method involves the reaction of 2,4-difluorophenol with piperidine in the presence of a base to form 4-(2,4-difluorophenoxy)piperidine. The resulting compound is then reacted with ethyl acrylate in the presence of a catalyst to form N-ethyl-2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-2-oxoacetamide. Finally, the compound is reacted with propargyl bromide in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has shown potential in scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential in the treatment of cancer. This compound has been shown to inhibit the activity of a key enzyme, COX-2, which is involved in the production of inflammatory mediators. This inhibition of COX-2 activity has been shown to reduce inflammation in animal models, making this compound a potential candidate for the treatment of inflammatory diseases.
In addition to its potential as an anti-inflammatory agent, this compound has also been studied for its potential in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O3/c1-3-17(23)21(4-2)12-18(24)22-9-7-14(8-10-22)25-16-6-5-13(19)11-15(16)20/h3,5-6,11,14H,1,4,7-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUHXFCAGNDWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![N-ethyl-N-{2-oxo-2-[2-(propan-2-yl)piperidin-1-yl]ethyl}prop-2-enamide](/img/structure/B7450804.png)
![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)

![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)



![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)


